Eldecalcitol Intermediate CD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eldecalcitol Intermediate CD is a vital component used in the compound industry . It plays a crucial role in the synthesis of Eldecalcitol, a drug used for the research of osteoporosis and other bone-related disorders .

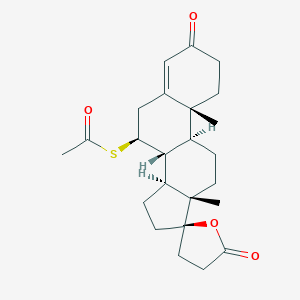

Synthesis Analysis

Eldecalcitol was initially synthesized in a linear manner . The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%) . A convergent approach was developed based on the Trost coupling reaction . Although the overall yield of the convergent synthesis was better than that of the linear synthesis, significant improvements were still necessary .

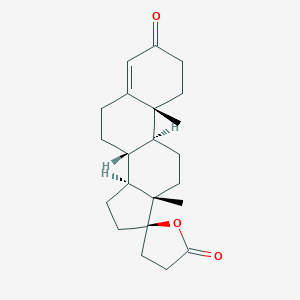

Molecular Structure Analysis

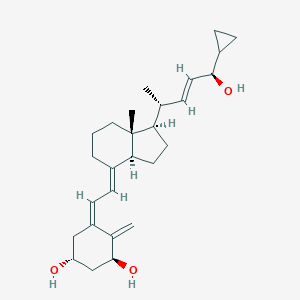

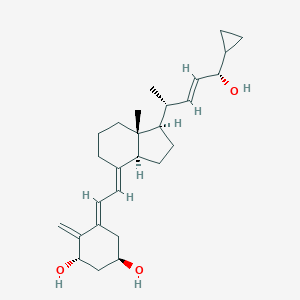

Eldecalcitol [1a,25-DIHYDROXY-2ß- (3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position .

Chemical Reactions Analysis

The process development for the practical production of eldecalcitol is described in a paper . The biomimetic synthesis was adopted for the practical production and has been used in industrial-scale preparations .

Physical And Chemical Properties Analysis

Eldecalcitol has a molecular weight of 490.72 and a molecular formula of C30H50O5 .

Aplicaciones Científicas De Investigación

Osteoporosis Treatment and Fracture Prevention

Eldecalcitol has been demonstrated to significantly improve bone mineral density and reduce the risk of osteoporotic fractures. A randomized, double-blind study comparing eldecalcitol with alfacalcidol found that eldecalcitol was more efficacious in preventing vertebral and wrist fractures in patients with osteoporosis who had sufficient levels of vitamin D. This efficacy was attributed to eldecalcitol's ability to reduce turnover markers and enhance bone mineral density more effectively than alfacalcidol. The study concluded that eldecalcitol is a superior option for preventing osteoporotic fractures, highlighting its potential as a valuable therapeutic agent in managing osteoporosis (Matsumoto et al., 2011).

Cancer Research

Research has explored eldecalcitol's role in inhibiting the progression of oral cancer. A study investigating the effects of eldecalcitol on oral squamous cell carcinoma found that it significantly inhibited the proliferation and migration of cancer cells, blocked the cell cycle in the G0/G1 phase, and enhanced apoptosis. These effects were mediated through the suppression of glutathione peroxidase-1 expression, indicating eldecalcitol's potential as an anti-cancer agent. This finding provides new insights into eldecalcitol's application beyond bone health, suggesting its utility in cancer treatment strategies (Lu et al., 2021).

Bone Defect Restoration

Eldecalcitol has been evaluated for its effectiveness in bone defect restoration. An experimental study on rats showed that systemic administration of eldecalcitol combined with guided bone regeneration improved new bone formation, demonstrated by an increased bone volume/tissue volume ratio and accelerated mineralization. Eldecalcitol was found to suppress osteoclastic bone resorption, reduce the expression of bone resorption markers, and promote bone maturation, suggesting its utility in enhancing bone defect restoration (Han et al., 2017).

Diabetes Prevention

A study assessing eldecalcitol's impact on the development of type 2 diabetes in individuals with impaired glucose tolerance revealed that, although eldecalcitol did not significantly reduce the incidence of diabetes, it suggested a potential beneficial effect on people with insufficient insulin secretion. This indicates eldecalcitol's potential role in diabetes prevention, highlighting the need for further research to understand its effects on glucose metabolism and insulin secretion (Kawahara et al., 2022).

Safety And Hazards

Direcciones Futuras

Eldecalcitol has potent biological effects on bone disease such as osteoporosis . It significantly lowered vertebral fracture risk, increased bone mineral density, but also had a higher risk of hypercalciuria . Further large-scale trials should be conducted to verify the long-term effects and safety of Eldecalcitol in osteoporosis .

Propiedades

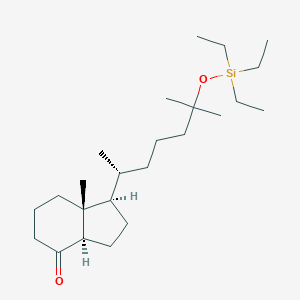

IUPAC Name |

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eldecalcitol Intermediate CD | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)